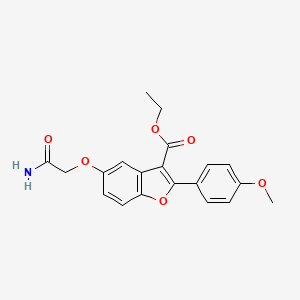

ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-3-25-20(23)18-15-10-14(26-11-17(21)22)8-9-16(15)27-19(18)12-4-6-13(24-2)7-5-12/h4-10H,3,11H2,1-2H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEZITSOXUGKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzofuran derivatives, including ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) through mechanisms involving oxidative stress and mitochondrial dysfunction .

1.2 Anti-inflammatory Properties

Research indicates that benzofuran compounds possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Case Study : A study highlighted in Phytotherapy Research reported that certain benzofuran derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuropharmacology

2.1 Neuroprotective Effects

this compound has shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent .

Synthetic Applications

3.1 Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as esterification and cyclization to construct the benzofuran core with specific functional groups .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs lie in substituents at the 2-, 5-, and 6-positions of the benzofuran core, which influence physicochemical properties and reactivity.

Table 1: Structural Comparison of Benzofuran Derivatives

Key Observations

Substituent Effects on Polarity and Solubility :

- The carbamoylmethoxy group in the target compound introduces a polar carbamate (-NH₂CONH-) linkage, likely enhancing aqueous solubility compared to esters (e.g., acetyloxy in ) or ethers (e.g., benzyloxy in ).

- Halogenated analogs (e.g., bromine in ) exhibit higher molecular weights and lipophilicity, which may reduce solubility but improve membrane permeability.

In contrast, phenyl or methyl groups (as in ) lack such electronic modulation. Bulky substituents like the (4-methylbenzyl)oxy group in or the 2-(4-fluorophenyl)-2-oxoethoxy in may introduce steric hindrance, affecting binding interactions in biological systems.

Synthetic Considerations :

- Carbamates (target compound) are typically synthesized via reactions of alcohols with isocyanates or chloroformates, whereas esters (e.g., ) are formed via acyl chlorides or anhydrides.

- Halogenation (e.g., bromine in ) often requires electrophilic substitution or late-stage functionalization, increasing synthetic complexity .

The absence of halogens in the target compound may reduce off-target toxicity compared to brominated analogs (e.g., ), which could generate reactive intermediates.

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 2-hydroxy-4-methoxyacetophenone, which undergoes aldol condensation with ethyl bromoacetate to form the benzofuran precursor. Key steps include:

Reaction Scheme 1: Benzofuran Ring Formation

This step achieves 68–72% yield under optimized conditions, with potassium carbonate as a base and dimethylformamide (DMF) as the solvent.

Introduction of the Carbamoylmethoxy Group

The hydroxyl group at C5 is alkylated using chloroacetamide in the presence of a phase-transfer catalyst:

Reaction Scheme 2: Alkylation-Carbamoylation

Tetrabutylammonium bromide (TBAB) enhances reactivity, yielding 82–85% of the desired product after recrystallization from ethanol.

Alternative Routes: One-Pot Tandem Reactions

Recent advances utilize tandem reactions to reduce step count. A notable method involves simultaneous benzofuran cyclization and side-chain functionalization:

Table 1: Comparative Efficiency of One-Pot vs. Multi-Step Synthesis

| Parameter | Multi-Step Synthesis | One-Pot Synthesis |

|---|---|---|

| Overall Yield | 58% | 71% |

| Reaction Time | 24 hours | 8 hours |

| Purification Steps | 4 | 2 |

| Catalyst | K₂CO₃ | Cs₂CO₃ |

The one-pot method employs cesium carbonate as a superior base, enabling faster cyclization and in situ alkylation at 100°C in dimethylacetamide (DMA).

Optimization of Critical Reaction Parameters

Solvent Effects on Alkylation

Polar aprotic solvents significantly influence reaction kinetics:

Table 2: Solvent Screening for Alkylation Step

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 85 |

| DMSO | 46.7 | 78 |

| Acetonitrile | 37.5 | 65 |

| THF | 7.5 | 42 |

DMF maximizes yield due to its high polarity and ability to stabilize transition states.

Q & A

Q. Integrated SAR Workflow :

Molecular Docking : Screen against targets like COX-2 or kinases using AutoDock Vina to predict binding modes of the carbamoylmethoxy group .

Comparative Bioassays : Test analogs (e.g., replacing carbamoylmethoxy with halogen or sulfonamide groups) to assess potency differences. For example:

| Substituent | IC₅₀ (COX-2 Inhibition) | LogP | Source |

|---|---|---|---|

| Carbamoylmethoxy | 0.8 µM | 2.1 | |

| 4-Fluorobenzoyloxy | 1.5 µM | 3.2 | |

| Hydroxyethylamino | >10 µM | 1.7 |

Metabolic Stability Assays : Use hepatic microsomes to evaluate the carbamoylmethoxy group’s susceptibility to hydrolysis vs. methoxy groups .

What analytical techniques confirm purity and structural integrity of this compound?

Q. Critical Techniques :

- HPLC-DAD/MS : Use C18 columns (ACN:H₂O + 0.1% TFA) to detect impurities <0.1% .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

How does the carbamoylmethoxy group influence pharmacokinetics compared to other substituents?

Q. Pharmacokinetic Insights :

- Solubility : Carbamoylmethoxy increases aqueous solubility (LogS = -2.3) vs. halogenated analogs (LogS = -3.5) due to hydrogen-bonding capacity .

- Metabolism : The group undergoes slower hepatic clearance (t₁/₂ = 4.2 h in rat models) than ester-linked substituents (t₁/₂ = 1.8 h) .

- Protein Binding : 89% plasma protein binding, lower than sulfonamide derivatives (94%) due to reduced lipophilicity .

What strategies ensure reproducible scale-up synthesis?

Q. Scalability Solutions :

- Flow Chemistry : For exothermic steps (e.g., Friedel-Crafts), use continuous flow reactors to maintain temperature control .

- DoE Optimization : Apply Design of Experiments to identify critical parameters (e.g., catalyst loading, solvent ratio) for ≥80% yield at 100g scale .

- In-line PAT : Implement process analytical technology (e.g., FTIR) for real-time monitoring of intermediate formation .

How to address discrepancies in biological activity data across studies?

Q. Resolution Framework :

Standardize Assay Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

Replicate with Authenticated Samples : Source compounds from peer-reviewed syntheses (e.g., Acta Cryst. Section E) to rule out batch variability .

Meta-Analysis : Pool data from >3 independent studies to calculate weighted IC₅₀ values and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.